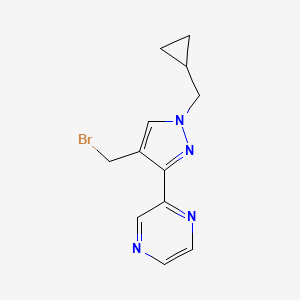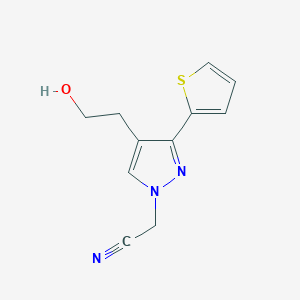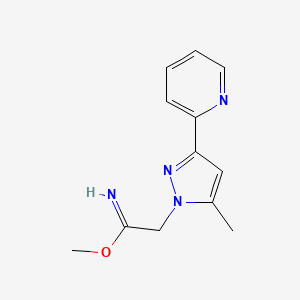
1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known as 4-APTA, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. It has a molecular weight of 231.2 g/mol and a melting point of 137-140 °C. 4-APTA is a derivative of azetidin-3-ol, a heterocyclic compound containing a five-membered ring with two carbon atoms, one nitrogen atom, and two oxygen atoms.
Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry Applications
Cyclic β-Amino Acids Synthesis : Cyclic β-amino acids have generated significant interest due to their biological relevance, particularly in drug research. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), have been widely used for accessing alicyclic β-amino acids and densely functionalized derivatives. These methods offer selective and stereocontrolled routes, showcasing the importance of such synthetic strategies in developing molecular entities with potential therapeutic applications (Kiss et al., 2018).
Amino-1,2,4-triazoles in Fine Organic Synthesis : Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in producing pharmaceuticals, dyes, high-energy materials, and other applications. Their incorporation into various agricultural and medical products underlines the versatility of these compounds in synthetic chemistry and their potential for creating novel therapeutic agents (Nazarov et al., 2021).
Phosphorylated 1,3-Azoles Synthesis : Research on the synthesis of 4-phosphorylated derivatives of 1,3-azoles (e.g., imidazoles) and their chemical and biological properties highlights the use of these compounds in drug discovery. The chemical versatility and biological activity of these derivatives underscore the significance of such scaffolds in developing new therapeutic agents with various biological activities (Abdurakhmanova et al., 2018).
Therapeutic Investigations
- Antioxidant and Anti-inflammatory Agents : Studies on compounds like chlorogenic acid (CGA) and 4-phenylbutyric acid (4-PBA) illustrate the ongoing interest in exploring bioactive molecules for their antioxidant, anti-inflammatory, and therapeutic roles. These investigations provide a template for studying 1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol and similar compounds for potential health benefits and therapeutic applications (Naveed et al., 2018); (Kolb et al., 2015).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-3-1-7(14)2-4-8/h1-4,16H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDKUVMXPXMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















